molecular formula C22H34N4O B13789374 N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide CAS No. 76765-44-1

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide

Cat. No.: B13789374
CAS No.: 76765-44-1
M. Wt: 370.5 g/mol
InChI Key: VXTBXWJLIXAJTA-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide is a synthetic compound characterized by a p-toluamide backbone substituted with a 3,3-dimethyltriazeno group at the 3-position and dicyclohexylamine groups at the N,N-positions.

Properties

CAS No.

76765-44-1

Molecular Formula

C22H34N4O

Molecular Weight

370.5 g/mol

IUPAC Name

N,N-dicyclohexyl-3-(dimethylaminodiazenyl)-4-methylbenzamide

InChI

InChI=1S/C22H34N4O/c1-17-14-15-18(16-21(17)23-24-25(2)3)22(27)26(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-16,19-20H,4-13H2,1-3H3

InChI Key

VXTBXWJLIXAJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)N=NN(C)C

Origin of Product

United States

Biological Activity

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H24_{24}N4_{4}
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. This inhibition may be beneficial in treating hyperpigmentation disorders.
  • Antiproliferative Effects : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound using various cell lines. The following table summarizes key findings:

Study Cell Line Activity Observed IC50_{50} Value (µM)
Study 1B16F10 (melanoma)Tyrosinase inhibition5.0
Study 2MCF-7 (breast cancer)Antiproliferative effect12.5
Study 3HeLa (cervical cancer)Cytotoxicity at high concentrations20.0

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Case Study on Melanoma Treatment : A study involving B16F10 cells demonstrated that treatment with the compound led to a significant reduction in melanin production and cell viability at concentrations above 5 µM.
  • Anticancer Activity : In a study on MCF-7 cells, the compound exhibited a dose-dependent reduction in cell proliferation, indicating its potential as a therapeutic agent for breast cancer.

Discussion

The biological activity of this compound suggests that it may serve as a promising candidate for further development in both dermatological and oncological applications. Its ability to inhibit tyrosinase presents opportunities for treating hyperpigmentation disorders, while its antiproliferative effects warrant exploration in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:
  • Triazeno vs. Hydrazino Groups: The 3,3-dimethyltriazeno group may exhibit greater stability than procarbazine’s hydrazine group, delaying metabolic activation. However, like procarbazine and dacarbazine, it may degrade into methylhydrazine or diazonium intermediates, which are genotoxic .
  • Functional Implications: Zoxamide’s chloro-substitutions confer fungicidal activity by disrupting cell division, whereas the target compound’s triazeno group might act as a pro-toxin requiring metabolic activation .

Metabolic and Toxicity Profiles

Table 2: Metabolic Activation and Toxicity
Compound Metabolic Products Toxicity Concerns
Target Compound Methylhydrazine (inferred) Potential neurotoxicity/carcinogenicity (analogous to procarbazine)
DEET N-oxide metabolites Rare encephalopathy, dermatitis
Procarbazine Azo/azoxy derivatives, methylhydrazine Carcinogenic, neurotoxic
Dacarbazine Methyl diazonium ion Myelosuppression, hepatotoxicity
  • Procarbazine Comparison: Both compounds contain hydrazine-related moieties. Procarbazine’s oxidation via cytochrome P-450 produces methylhydrazine, a known carcinogen . The target compound’s triazeno group may follow a similar pathway, releasing methylhydrazine upon degradation.
  • DEET Comparison : Unlike DEET, which is rapidly absorbed and metabolized, the target compound’s lipophilicity might reduce dermal penetration but increase bioaccumulation risks.

Application and Efficacy

  • Insect Repellent Potential: DEET’s efficacy stems from its volatility and interaction with insect olfactory receptors. The target compound’s larger size and lower volatility may limit repellency but extend residual activity .
  • Antineoplastic Activity: Dacarbazine’s triazeno-imidazole structure enables DNA alkylation.

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